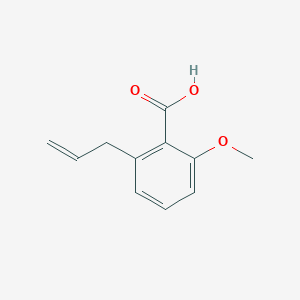
Benzoic acid, 2-methoxy-6-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-methoxy-6-(2-propenyl)- is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a methoxy group, and the hydrogen atom at the sixth position is replaced by a propenyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-6-(2-propenyl)- can be achieved through several methods. One common method involves the alkylation of 2-methoxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of benzoic acid, 2-methoxy-6-(2-propenyl)- often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon can be used to facilitate the alkylation reaction. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-methoxy-6-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions and amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 2-methoxy-6-(2-carboxyethyl)benzoic acid.
Reduction: The major product is 2-methoxy-6-(2-propenyl)benzyl alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-methoxy-6-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavorings, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-methoxy-6-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The methoxy and propenyl groups contribute to its reactivity and ability to interact with biological molecules. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-methoxy-: Lacks the propenyl group, resulting in different chemical and biological properties.
Benzoic acid, 2-propenyl-: Lacks the methoxy group, leading to variations in reactivity and applications.
Benzoic acid, 2-methoxy-6-methyl-: The methyl group at the sixth position alters its chemical behavior compared to the propenyl group.
Uniqueness
Benzoic acid, 2-methoxy-6-(2-propenyl)- is unique due to the presence of both methoxy and propenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
325172-28-9 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-methoxy-6-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-3-5-8-6-4-7-9(14-2)10(8)11(12)13/h3-4,6-7H,1,5H2,2H3,(H,12,13) |
InChI-Schlüssel |
IJGLAYLSDQDORW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C(=O)O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


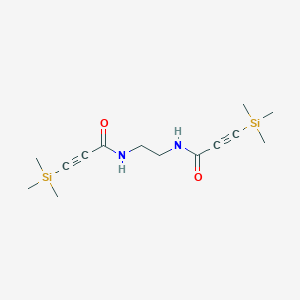
![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
germane](/img/structure/B14250853.png)
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)
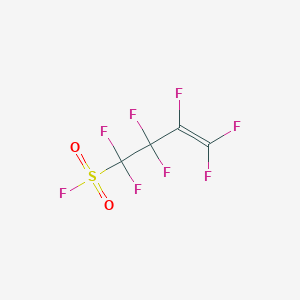

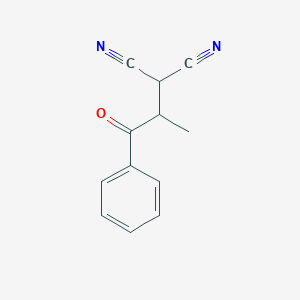
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)
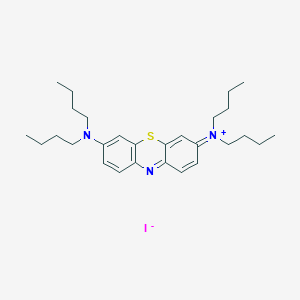
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
